5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
6294-55-9 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-2-10(7-3-5-11-6-4-7)8(14)12-9(15)13-10/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI Key |
TYFCXEVMHRBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with pyridine-4-carboxylic acid, followed by cyclization with urea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can be further utilized in synthetic chemistry .
Scientific Research Applications
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the 5-position of the hydantoin core significantly influence molecular weight, solubility, and lipophilicity. Key analogs and their properties are summarized below:
*Calculated for target compound based on structural analogs.
Key Observations:
- Polarity and Solubility: The pyridin-4-yl group in the target compound likely enhances water solubility compared to phenyl (Hyd8) or phenethyl (Hyd9) derivatives due to the pyridine nitrogen’s ability to participate in hydrogen bonding .
- Biological Activity: In antimicrobial studies, 5-Methyl-5-phenyl (Hyd8) exhibited moderate activity, suggesting that aromatic substituents may enhance target binding. The pyridin-4-yl group could further optimize interactions with bacterial enzymes or membranes .
Structural and Spectroscopic Comparisons
- Infrared (IR) Spectroscopy: Analogs such as Hyd3–Hyd9 () show characteristic C=O stretches at ~1750–1700 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹. The pyridin-4-yl group may introduce additional absorption bands near 1600 cm⁻¹ (C=N/C=C vibrations) .
- NMR Data: For 5-Ethyl-5-(4-methoxyphenyl) (), the ethyl group resonates at δ 1.2–1.5 ppm (CH₃) and δ 2.0–2.3 ppm (CH₂), while the pyridin-4-yl protons in the target compound would likely appear as a doublet near δ 8.5 ppm (pyridine H-2/H-6) .
Biological Activity
5-Ethyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. Its structure features an imidazolidine ring substituted with a pyridine group, which contributes to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : It has been suggested that the compound interacts with serotonin receptors (5-HT1A and 5-HT2A), which could mediate its effects on mood and anxiety.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of imidazolidine derivatives, including this compound. The compound has demonstrated efficacy in animal models, suggesting its potential as a therapeutic agent for epilepsy.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Cytotoxicity Against Cancer Cells
Recent research highlights the cytotoxic effects of this compound on cancer cell lines. In particular, studies have reported IC50 values indicating potent activity against prostate cancer cells, suggesting its potential as an anticancer drug .
Study on Anticonvulsant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound significantly reduced seizure frequency in rodent models. The study utilized various dosages and compared the effects with standard anticonvulsants.
Antimicrobial Efficacy Research
In a comparative study examining the antimicrobial properties of various imidazolidine derivatives, this compound was found to be among the most effective compounds tested. It showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli that was significantly lower than many existing antibiotics .
Cytotoxicity Evaluation
Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in prostate cancer cells through the upregulation of p53, leading to cell cycle arrest at the G1 phase. This mechanism highlights its potential as an anticancer therapeutic agent .
Data Tables
| Biological Activity | IC50 Value | Tested Cell Line |
|---|---|---|
| Anticonvulsant | Not specified | Rodent models |
| Antimicrobial (Staphylococcus) | < 32 µg/mL | Staphylococcus aureus |
| Antimicrobial (E. coli) | < 16 µg/mL | Escherichia coli |
| Cytotoxicity | 0.079 µM | Prostate cancer (PC3) |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability.
- Reaction pathway simulations : Tools like Gaussian or ORCA model transition states and intermediates.
- Solvent effects : COSMO-RS predicts solvation energies to optimize solvent selection.
Institutions like ICReDD integrate these methods with experimental data to accelerate reaction design .
How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
Q. Advanced
- NMR analysis : Compare computed (GIAO method) and experimental chemical shifts. Deviations >1 ppm suggest conformational flexibility or solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
